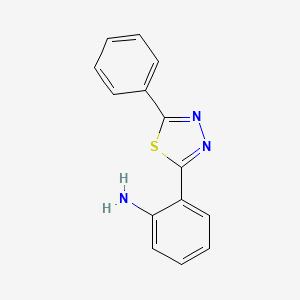
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that contains a thiadiazole ring fused with an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of phenylthiosemicarbazide with aromatic acids in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring . The general reaction scheme is as follows:
Starting Materials: Phenylthiosemicarbazide and aromatic acids.
Reagents: Phosphorus oxychloride.
Conditions: The reaction is carried out under reflux conditions.
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with biological targets such as enzymes and DNA. The compound’s thiadiazole ring is a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption inhibits the growth and proliferation of bacterial and cancer cells . Additionally, the compound can bind to specific enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)aniline: Exhibits similar antimicrobial properties but with different substituents on the thiadiazole ring.
2-(5-Amino-1,3,4-thiadiazol-2-yl)aniline: Known for its urease inhibitory activity.
5-Phenyl-1,3,4-thiadiazol-2-amine: Shares the thiadiazole core but lacks the aniline moiety, leading to different biological activities.
Uniqueness
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is unique due to its combination of the thiadiazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
54359-56-7 |
|---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3S/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2 |
InChI Key |
JHTNYLSVVSSTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


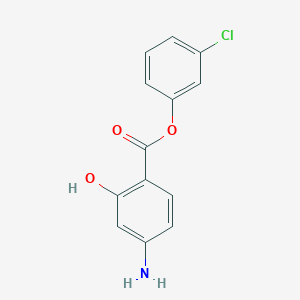

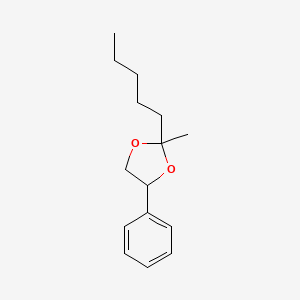
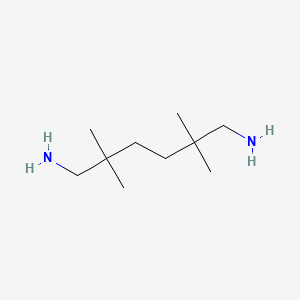
![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)

![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)


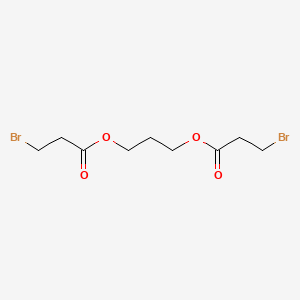
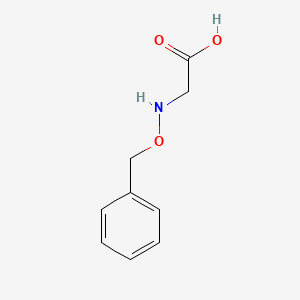
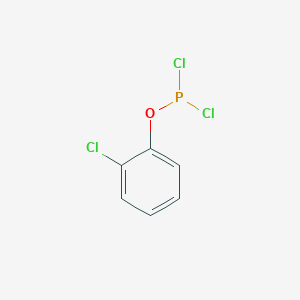
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
